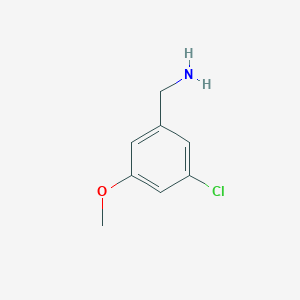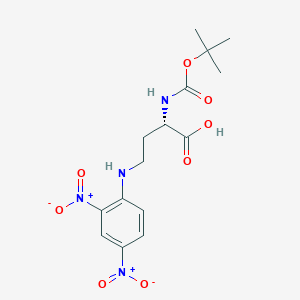
Boc-l-dab(dnp)-oh
Overview
Description
Boc-l-dab(dnp)-oh: , also known as (S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a compound commonly used in organic synthesis. It is a derivative of L-2,4-diaminobutyric acid, where the amino groups are protected by tert-butoxycarbonyl (Boc) groups. This compound is often utilized as a building block in peptide synthesis due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of (S)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid:
Industrial Production Methods:
- The industrial production of Boc-l-dab(dnp)-oh typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
-
Substitution Reactions:
- Boc-l-dab(dnp)-oh can undergo nucleophilic substitution reactions where the Boc protecting groups are removed under acidic conditions, revealing the free amino groups.
-
Hydrolysis:
- The compound can be hydrolyzed to remove the Boc groups, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Common Reagents and Conditions:
Trifluoroacetic acid (TFA): Used for deprotection of Boc groups.
Dichloromethane (DCM): Common solvent for the reactions.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Boc-l-dab(dnp)-oh is widely used as a protecting group in peptide synthesis. It allows for selective reactions on other functional groups while protecting the amino groups from unwanted reactions .
Biology and Medicine:
- In biological research, this compound is used to synthesize peptides and proteins that are crucial for studying enzyme functions, protein-protein interactions, and drug development.
Industry:
- The compound is employed in the pharmaceutical industry for the synthesis of peptide-based drugs. Its stability and ease of deprotection make it an ideal choice for large-scale peptide synthesis.
Mechanism of Action
Mechanism:
- Boc-l-dab(dnp)-oh exerts its effects primarily through its role as a protecting group. The Boc groups protect the amino functionalities during synthetic procedures, preventing them from participating in side reactions.
Molecular Targets and Pathways:
- The compound itself does not have direct biological targets but is used to modify peptides and proteins that interact with various biological pathways. The deprotected form, L-2,4-diaminobutyric acid, can participate in biochemical pathways involving amino acids and peptides .
Comparison with Similar Compounds
-
Boc-L-Dab(Z)-ol:
-
Boc-L-Dab-OtBu:
Uniqueness:
- Boc-l-dab(dnp)-oh is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic reactions. This makes it particularly useful in complex peptide synthesis where multiple functional groups need to be protected .
Properties
IUPAC Name |
(2S)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKMUFMHGRNDHI-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)


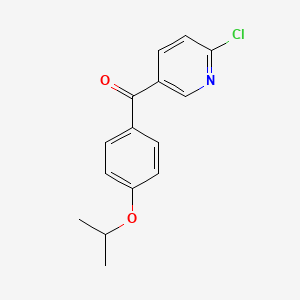
![2-[(3,5-dimethylphenyl)amino]-N-phenylacetamide hydrochloride](/img/structure/B1421890.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B1421893.png)
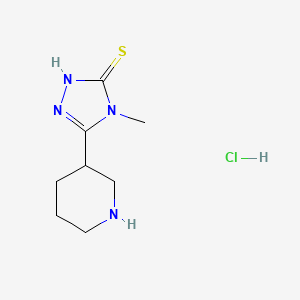
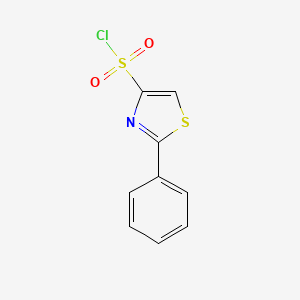
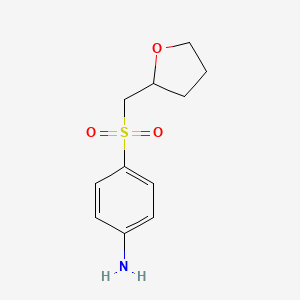
![1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1421900.png)

